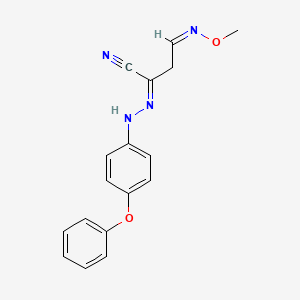![molecular formula C17H16N2O3 B13051682 Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)
Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is known for its diverse pharmacological and biological activities, making it a valuable scaffold in medicinal chemistry. It has shown potential in various therapeutic areas, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate typically involves a multi-step process. One efficient method includes the use of a five-component cascade reaction. This reaction utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. The reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCRs) is advantageous for industrial applications due to their high atom economy, operational simplicity, and the use of environmentally benign solvents .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions, particularly at the imidazo[1,2-A]pyridine core, are common and can be achieved using electrophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation strategies.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Electrophiles such as ethyl bromoacetate, bromoacetonitrile, and 2-bromoacetophenone.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different pharmacological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by causing nuclear condensation and fragmentation . The compound’s effects are mediated through its interaction with various cellular targets, leading to the activation of apoptotic pathways .
Comparación Con Compuestos Similares
Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-A]pyridine-2-carboxylate: Exhibits narrow-spectrum inhibitory activity against Streptococcus pneumoniae.
Imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester: Known for its diverse biological properties, including anticonvulsant and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C17H16N2O3 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
ethyl 6-(2-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-17(20)14-11-19-10-12(8-9-16(19)18-14)13-6-4-5-7-15(13)21-2/h4-11H,3H2,1-2H3 |
Clave InChI |
XCUGCXUTPNDCPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)
![7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13051625.png)
![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13051630.png)







![7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B13051689.png)

![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)
